molecular formula C10H14ClNO2S B1439855 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1803609-18-8

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1439855
CAS No.: 1803609-18-8
M. Wt: 247.74 g/mol
InChI Key: WSTYNPDBAZHCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of catalysts or under controlled temperatures.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidine-2-carboxylic alcohol or aldehyde.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and pyrrolidine moiety can engage in various binding interactions, influencing biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
  • 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxamide
  • 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylate

Uniqueness

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments.

Biological Activity

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound characterized by its unique structural features, including a pyrrolidine ring, a thiophen-2-ylmethyl group, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H14ClNO2SC_{10}H_{14}ClNO_2S with a molecular weight of 247.74 g/mol. Its structure can be represented as follows:

SMILES Cl O C O C1 Cc2cccs2 CCCN1\text{SMILES Cl O C O C1 Cc2cccs2 CCCN1}

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and pyrrolidine components engage in binding interactions that can influence various biological pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole-based compounds demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The specific activity of this compound against these pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.

Anticancer Potential

The compound's structure positions it as a candidate for anticancer research. Pyrrole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A related study highlighted the effectiveness of pyrrole derivatives in targeting specific cancer pathways, which may extend to this compound through similar mechanisms .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Activity Derivatives showed MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus; potential for further development as antibacterial agents .
Anticancer Research Related compounds demonstrated significant inhibition of cancer cell lines; mechanisms involve apoptosis induction .
Synthetic Applications Used as a building block in synthesizing complex molecules with potential therapeutic applications in medicine.

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTYNPDBAZHCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
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2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

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